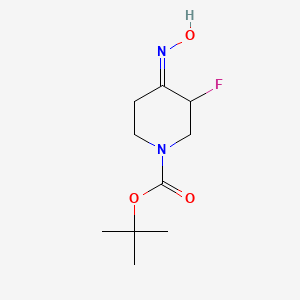
tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxyimino Group Addition: The hydroxyimino group can be introduced through the reaction of the piperidine derivative with hydroxylamine.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate: shares similarities with other tert-butyl esters and fluorinated piperidine derivatives.
Tert-butyl 4-[(E)-2-(4-fluorophenyl)hydrazono]-3-oxopiperidine-1-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
- The presence of both a fluorine atom and a hydroxyimino group in this compound makes it unique compared to other tert-butyl esters.
- The combination of these functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H17FN2O3 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
tert-butyl (4Z)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(14)13-5-4-8(12-15)7(11)6-13/h7,15H,4-6H2,1-3H3/b12-8- |
InChI Key |
DDCRUWCZTZEPRX-WQLSENKSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=N/O)/C(C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
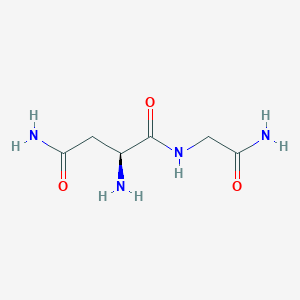
![1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13014949.png)
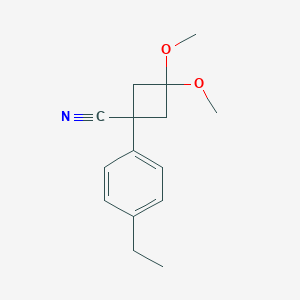
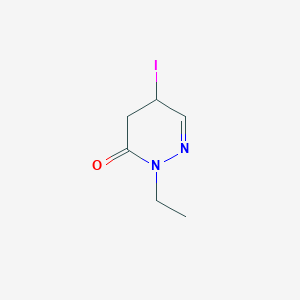
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)

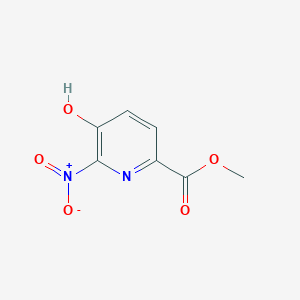
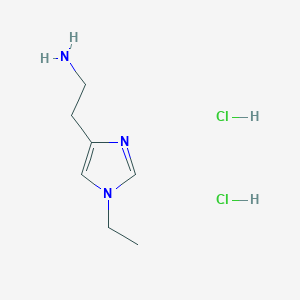
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
